Litoxetine

描述

Litoxetine is a compound that was initially developed as an antidepressant in the early 1990s. It acts as a potent serotonin reuptake inhibitor and a modest 5-HT3 receptor antagonist . Although it was never marketed for depression, it has shown promise in treating urinary incontinence .

化学反应分析

利托昔汀经历了几种类型的化学反应,包括:

氧化: 它可以在特定条件下氧化以形成各种氧化产物。

还原: 还原反应可以改变其结构,可能改变其药理特性。

取代: 取代反应可以将不同的官能团引入分子中,影响其活性。

在这些反应中常用的试剂和条件包括强氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况 .

科学研究应用

Treatment of Urinary Incontinence

Clinical Trials and Efficacy

Litoxetine has undergone several clinical trials to evaluate its effectiveness in treating urinary incontinence. Notably:

- Phase II Studies : Two randomized, double-blind, placebo-controlled trials assessed this compound's safety and efficacy in patients with mixed urinary incontinence (MUI). In these studies, patients received varying doses of this compound (10 mg, 20 mg, 40 mg, or placebo) over 12 weeks. The results indicated that this compound significantly reduced the number of incontinence episodes compared to placebo .

- Efficacy Results : In one study involving 84 patients aged 18 to 70 years, those receiving 30 mg of this compound twice daily experienced a reduction of approximately 1.96 incontinence events per day compared to a reduction of 0.76 events per day in the placebo group (P = .017). Furthermore, nearly 22% of patients treated with this compound became continent after eight weeks .

- Patient-Reported Outcomes : The King's Health Questionnaire (KHQ) was utilized to measure quality of life improvements. Up to 71% of participants on the higher dose reported clinically significant improvements .

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| RCT1 | Women with MUI | 10 mg, 20 mg, 40 mg | 12 weeks | High placebo response; significant improvement at 40 mg |

| RCT2 | Mixed gender with UI | 30 mg | 8 weeks | Reduced episodes by ~1.96/day; ~22% became continent |

| Phase II | General population with UI | Various doses | Various durations | Safe and well-tolerated; clinically meaningful effects |

Potential Psychiatric Applications

While current research predominantly focuses on urinary incontinence, this compound's SSRI properties suggest potential applications in treating mood disorders such as depression and anxiety.

- Mechanism of Action : As an SSRI, this compound enhances serotonin levels in the brain, which may alleviate symptoms associated with depression and anxiety. Studies have shown that SSRIs can improve mood and cognitive function by modulating neurotransmitter activity .

- Animal Studies : Preclinical studies indicate that this compound exhibits antidepressant activity in animal models, suggesting further exploration into its efficacy for psychiatric conditions may be warranted .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

- Adverse Events : In clinical trials, the incidence of adverse events was comparable between this compound and placebo groups. Most side effects reported were mild to moderate and transient .

- Long-term Tolerance : Participants generally tolerated this compound well over extended periods, with few discontinuations due to side effects .

作用机制

利托昔汀主要通过抑制 5-羟色胺的再摄取而发挥作用,从而增加其在突触间隙中的可用性。 它也作为 5-HT3 受体的温和拮抗剂,这可能有助于其抗呕吐特性 。 所涉及的分子靶点和途径包括 5-羟色胺转运蛋白和 5-HT3 受体 .

相似化合物的比较

利托昔汀在结构上与吲达泊林和其他 5-羟色胺再摄取抑制剂相关。 与其他化合物相比,它具有独特的 5-羟色胺再摄取抑制和 5-HT3 受体拮抗组合,这可能降低恶心和呕吐的发生率 。 类似的化合物包括:

- 吲达泊林

- 氟西汀

- 帕罗西汀

- 舍曲林

准备方法

利托昔汀的合成涉及在特定条件下将 4-(萘-2-基甲氧基)哌啶与各种试剂反应。 详细的合成路线和工业生产方法在公共领域中不易获得 .

生物活性

Litoxetine, an investigational compound, primarily functions as a selective serotonin reuptake inhibitor (SSRI) and has shown promise in treating conditions like mixed urinary incontinence (MUI). This article explores its biological activity, focusing on clinical trials, efficacy, safety, and patient-reported outcomes.

Overview of this compound

This compound is designed to enhance serotonin levels in the brain by inhibiting its reuptake, which can influence mood and various physiological functions. Its unique profile allows it to act as both an agonist and antagonist at different serotonin receptors, potentially leading to a broad range of therapeutic effects.

Efficacy in Treating Urinary Incontinence

Several randomized controlled trials (RCTs) have evaluated the efficacy of this compound in patients with urinary incontinence:

- RCT1 : Involving 196 women aged 18-75 with MUI, participants were randomized to receive either 10 mg, 20 mg, or 40 mg of this compound or placebo for 12 weeks. Although this study faced a high placebo response rate and did not meet its primary efficacy endpoint, significant improvements were noted in patient-reported outcomes, particularly among those receiving the highest dose .

- RCT2 : This trial included 82 participants (men and women aged 18-70) with various types of urinary incontinence. Patients received 30 mg of this compound or placebo for 8 weeks. Results indicated that this compound significantly reduced the number of incontinence episodes compared to placebo. Specifically, the treatment led to a reduction of approximately 1.96 events per day versus a reduction of 0.76 events per day in the placebo group (P = .017) .

Patient-Reported Outcomes

The King's Health Questionnaire (KHQ) was utilized to assess quality of life improvements among participants:

| Dosage | % Improvement (≥10 units) | % Reporting Clinically Significant Improvement |

|---|---|---|

| 10 mg | 64% | 71% |

| 20 mg | 72% | 75% |

| 40 mg | 79% | 82% |

| Placebo | 54% | - |

These findings suggest that this compound not only reduces incontinence episodes but also enhances overall health perceptions related to urinary function .

Safety Profile

This compound's safety was assessed through adverse event reporting during clinical trials:

- Common treatment-emergent adverse events (TEAEs) included nausea (reported by up to 12% of subjects), headache, fatigue, and hypertension. Notably, one case of somnolence was classified as a serious adverse event .

- Importantly, no significant differences were observed in the frequency of adverse events between the this compound and placebo groups in RCT2, indicating a favorable safety profile for this compound compared to conventional treatments .

Mechanistic Insights

Research has indicated that SSRIs like this compound can influence neurotransmitter systems beyond serotonin. For instance:

- In preclinical studies, this compound demonstrated activity in behavioral tests such as the forced swim test (FST) and tail suspension test (TST), suggesting potential antidepressant effects alongside its primary action on serotonin reuptake inhibition .

- Autoradiographic studies have shown alterations in adrenergic receptor binding profiles following SSRI treatment, which may contribute to their therapeutic effects and side effect profiles .

属性

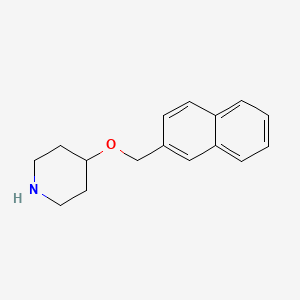

IUPAC Name |

4-(naphthalen-2-ylmethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-18-16-7-9-17-10-8-16/h1-6,11,16-17H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJDYOLPMGIWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235828 | |

| Record name | Litoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86811-09-8 | |

| Record name | Litoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Litoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Litoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9980ST005G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。